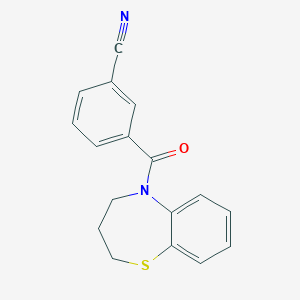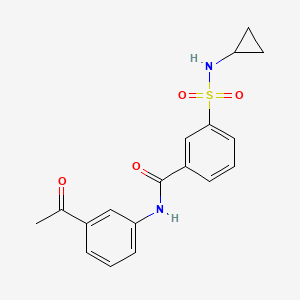
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, also known as ACY-241, is a small molecule inhibitor that targets the deubiquitinase (DUB) activity of the proteasome-associated protein DUB-2. ACY-241 has been shown to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In
Mecanismo De Acción
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide targets the DUB activity of the proteasome-associated protein DUB-2. DUB-2 is a deubiquitinase that removes ubiquitin molecules from proteins, which can affect their stability and function. By inhibiting DUB-2 activity, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can promote the accumulation of ubiquitinated proteins, leading to proteasomal degradation and cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune response. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the function of T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide is its specificity for DUB-2, which allows for targeted inhibition of this protein. However, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results. Additionally, N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide. One area of focus is the development of more potent and selective inhibitors of DUB-2, which could improve the therapeutic potential of this class of compounds. Another area of interest is the investigation of the immunomodulatory effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide, particularly in the context of cancer immunotherapy. Finally, further studies are needed to elucidate the mechanisms underlying the off-target effects of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide involves the reaction of 3-acetylaniline and cyclopropylsulfamide with an acid chloride derivative of 3-aminobenzoic acid. The resulting product is purified through column chromatography and recrystallization to obtain N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide can inhibit the growth of multiple myeloma cells and enhance the anti-tumor activity of other chemotherapeutic agents. N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12(21)13-4-2-6-16(10-13)19-18(22)14-5-3-7-17(11-14)25(23,24)20-15-8-9-15/h2-7,10-11,15,20H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUCFTSAVBXWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(cyclopropylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

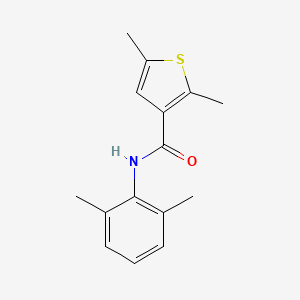
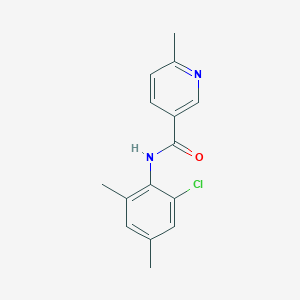
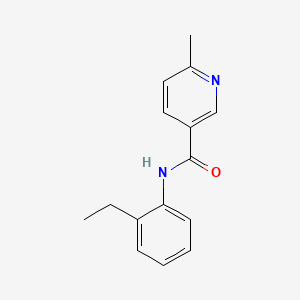
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
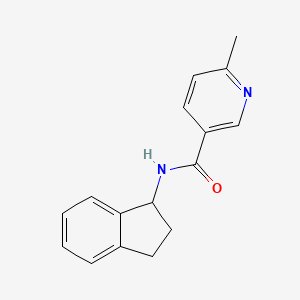
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
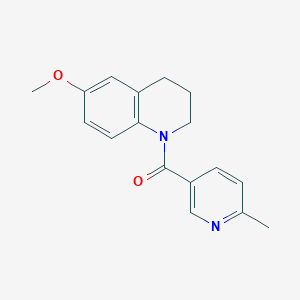
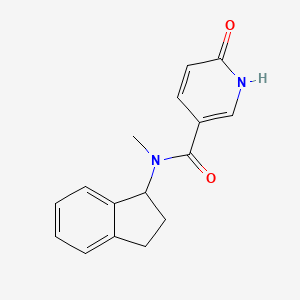
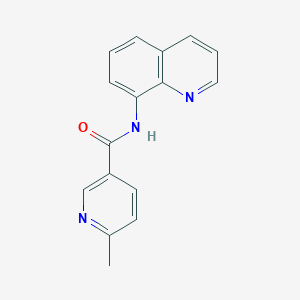
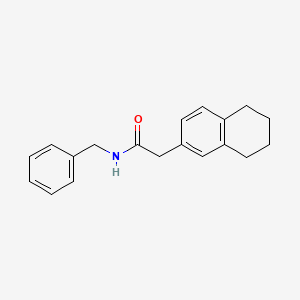
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)
